molecular formula C26H50O11 B3137697 Bis-PEG7-t-butyl ester CAS No. 439114-17-7

Bis-PEG7-t-butyl ester

Cat. No.: B3137697
CAS No.: 439114-17-7
M. Wt: 538.7 g/mol
InChI Key: RPKGEWXJAQIRCK-UHFFFAOYSA-N
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Description

Bis-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound, specifically a bifunctional linker. It features a branched alkyl chain (t-butyl) attached to two PEG7 units through ester bonds. This unique structure offers increased hydrophilicity and biocompatibility, while the t-butyl moiety enhances stability. It is commonly used in pharmaceutical research and development, particularly in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG7-t-butyl ester involves the esterification of PEG7 with t-butyl groups. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester bonds. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bis-PEG7-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-PEG7-t-butyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis-PEG7-t-butyl ester involves its role as a linker or spacer molecule. It facilitates the conjugation of different molecules, such as drugs and antibodies, by forming stable ester bonds. The PEG7 units provide hydrophilicity and biocompatibility, while the t-butyl groups enhance stability. This combination allows for the creation of bioconjugates with improved pharmacokinetic properties and targeted delivery capabilities .

Comparison with Similar Compounds

Bis-PEG7-t-butyl ester can be compared with other similar compounds, such as:

  • Bis-PEG2-t-butyl ester
  • Bis-PEG3-t-butyl ester
  • Bis-PEG4-t-butyl ester
  • Bis-PEG6-t-butyl ester
  • Bis-PEG9-t-butyl ester
  • Bis-PEG10-t-butyl ester
  • Bis-PEG11-t-butyl ester
  • Bis-PEG13-t-butyl ester

These compounds differ in the length of the PEG chain, which affects their hydrophilicity, biocompatibility, and stability. This compound is unique due to its specific PEG chain length, which provides an optimal balance of these properties for various applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O11/c1-25(2,3)36-23(27)7-9-29-11-13-31-15-17-33-19-21-35-22-20-34-18-16-32-14-12-30-10-8-24(28)37-26(4,5)6/h7-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGEWXJAQIRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149389
Record name 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439114-17-7
Record name 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439114-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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